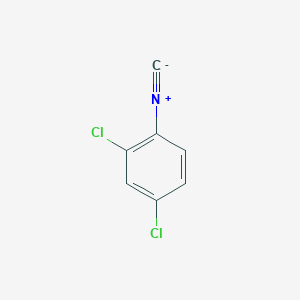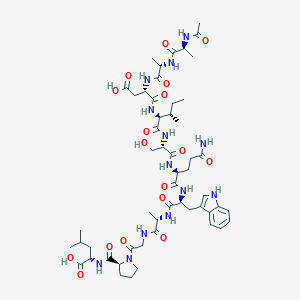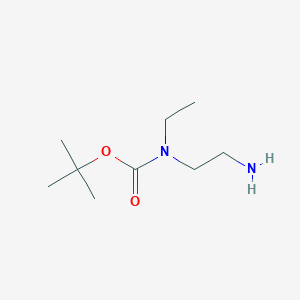
tert-Butyl (2-aminoethyl)(ethyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (2-aminoethyl)(ethyl)carbamate is a compound with the CAS Number: 105628-63-5 . It is also known by its IUPAC name, tert-butyl 2-aminoethyl (ethyl)carbamate . The compound is used for R&D purposes .
Molecular Structure Analysis
The molecular formula of tert-Butyl (2-aminoethyl)(ethyl)carbamate is C9H20N2O2 . Its average mass is 188.267 Da and its monoisotopic mass is 188.152481 Da .Chemical Reactions Analysis
While specific chemical reactions involving tert-Butyl (2-aminoethyl)(ethyl)carbamate are not available, similar compounds like tert-butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate have been used as reactants in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 with potential use in osteoarthritis therapy .Physical And Chemical Properties Analysis
Tert-Butyl (2-aminoethyl)(ethyl)carbamate has a density of 1.0±0.1 g/cm3 . Its boiling point is 253.3±19.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.1±3.0 kJ/mol . The flash point is 107.0±21.5 °C . The index of refraction is 1.463 .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Protection
N-Boc-ethylenediamine serves as a valuable building block in peptide synthesis. Its N-Boc (tert-butoxycarbonyl) protecting group shields the amino group, allowing for controlled peptide chain elongation. Researchers use this compound to create custom peptides for drug development, biochemical studies, and other applications .
Thyronamine Derivatives
Scientists have explored N-Boc-ethylenediamine in the synthesis of thyronamine derivatives. These derivatives may have potential therapeutic applications, particularly in the context of thyroid hormone signaling pathways .
Cross-Linking Reagents
The compound’s Boc-protected amino group can act as a cross-linking reagent. Researchers use it to form covalent bonds between molecules, such as proteins or nucleic acids. Cross-linking plays a crucial role in studying protein-protein interactions, protein structure, and macromolecular assemblies .
Molecular Imaging Probes
N-Boc-ethylenediamine derivatives have been investigated for their potential as molecular imaging probes. For instance, a specific COX-2 probe called celecoxib-MPA (CMP) was synthesized based on celecoxib and a water-soluble near-infrared dye. This probe targets cyclooxygenase-2 (COX-2), which is overexpressed in inflammation and various malignancies .
Drug Design and Medicinal Chemistry
Researchers explore N-Boc-ethylenediamine analogs to design novel drugs. By modifying the Boc-protected amino group, they can fine-tune pharmacological properties. The compound’s unique structure provides opportunities for creating bioactive molecules with specific functions .
Oligonucleotide Synthesis
In oligonucleotide chemistry, N-Boc-ethylenediamine plays a role in functionalizing nucleic acids. It can be used to introduce specific modifications or linkers into DNA or RNA sequences. These modified oligonucleotides find applications in gene editing, diagnostics, and therapeutic research .
Safety and Hazards
Tert-Butyl (2-aminoethyl)(ethyl)carbamate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion, medical help should be sought immediately .
Zukünftige Richtungen
Tert-Butyl (2-aminoethyl)(ethyl)carbamate is provided to early discovery researchers as part of a collection of unique chemicals . It is used for R&D purposes and not for medicinal, household or other uses . The future directions of this compound will likely be influenced by the results of ongoing research and development efforts.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCORMRJHUSHORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556409 | |
| Record name | tert-Butyl (2-aminoethyl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-aminoethyl)(ethyl)carbamate | |
CAS RN |
105628-63-5 | |
| Record name | tert-Butyl (2-aminoethyl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




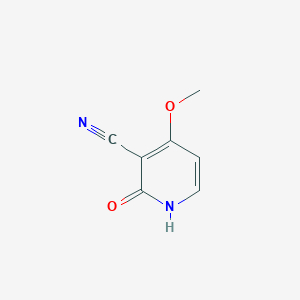

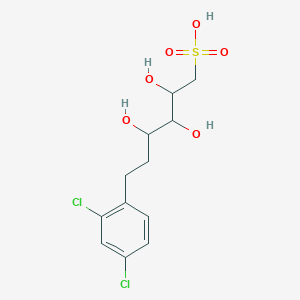
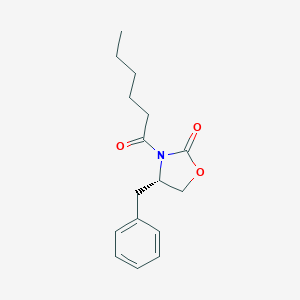

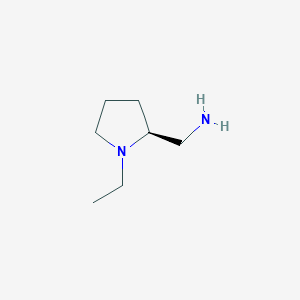
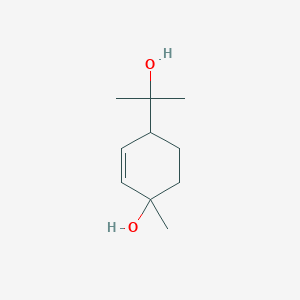
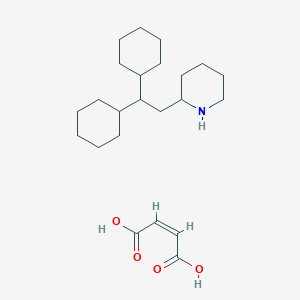
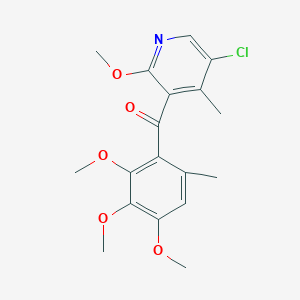
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)
